molecular formula C12H7Cl3N2O5S B2469904 3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzenesulfonamide CAS No. 190659-76-8

3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzenesulfonamide

Cat. No. B2469904
CAS RN: 190659-76-8
M. Wt: 397.61
InChI Key: YMIHDGCMWHNRHC-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzenesulfonamide is a chemical compound with the molecular formula C12H5Cl4NO5S . It is used in laboratory chemicals .


Physical And Chemical Properties Analysis

The melting point of 3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzenesulfonamide is 159 °C and its predicted boiling point is 455.6±45.0 °C . The predicted density of this compound is 1.706±0.06 g/cm3 .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to not breathe its dust/fume/gas/mist/vapors/spray, and to wash face, hands, and any exposed skin thoroughly after handling . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

3,5-dichloro-4-(2-chloro-4-nitrophenoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3N2O5S/c13-8-3-6(17(18)19)1-2-11(8)22-12-9(14)4-7(5-10(12)15)23(16,20)21/h1-5H,(H2,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIHDGCMWHNRHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2=C(C=C(C=C2Cl)S(=O)(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzenesulfonamide

Synthesis routes and methods

Procedure details

2 m. moles of 3,5-Dichloro-4-(2-Chloro-4-Nitrophenoxy)Benzene-1-Sulfonyl Chloride (932 mg) in 5 ml of dichloromethane was cooled to −78° C. and 2 ml of ammonium hydroxide solution added to it. The reaction was stirred for 4 hours. The solvent was evaporated to give 755 mg (94% yield) of pure 3,5-dichloro-4-(2-chloro-4-nitro phenoxy) benzenesulfonamide.
Quantity
932 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

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